molecular formula C28H34N4O5 B6521859 methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-52-1

methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521859
CAS No.: 896371-52-1
M. Wt: 506.6 g/mol
InChI Key: BUGJIPAHAMQEKR-UHFFFAOYSA-N
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Description

Methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H34N4O5 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 506.25292020 g/mol and the complexity rating of the compound is 850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of the compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound features a quinazoline core , a piperazine side chain , and multiple functional groups that contribute to its biological activity. The presence of the dioxo and carboxylate functionalities suggests potential interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H30N4O4
Molecular Weight450.6 g/mol
CAS Number1114597-50-0

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is more potent than traditional antibiotics such as ampicillin and streptomycin.

Key Findings:

  • The compound showed MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae.
  • It was particularly effective against Staphylococcus aureus and Bacillus cereus, with MIC values of 0.015 mg/mL for some derivatives .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal activity. Studies report MIC values in the range of 0.004 mg/mL to 0.06 mg/mL , indicating promising antifungal efficacy.

Most Sensitive Fungi:

  • Trichoderma viride was identified as the most sensitive fungal strain.
  • Aspergillus fumigatus demonstrated resistance compared to other tested fungi .

Potential Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The structural features of the compound allow it to interact with biological pathways associated with tumor growth.

Research Highlights:

  • The compound's interaction with acetylcholinesterase suggests a potential role in treating neurological disorders and possibly cancer.
  • Further studies are needed to elucidate its mechanisms of action in oncological contexts.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of the compound:

  • Antibacterial Testing:
    • A total of 15 derivatives were synthesized and tested.
    • Results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced antibacterial activity.
  • Antifungal Testing:
    • Compounds were tested against a panel of fungi.
    • Compound 15 was noted for its exceptional antifungal activity with an MIC of 0.004 mg/mL against T. viride.
  • Mechanistic Studies:
    • Docking studies revealed potential binding sites on bacterial enzymes, supporting the observed antibacterial effects.

Properties

IUPAC Name

methyl 3-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O5/c1-19-8-7-9-22(16-19)31-15-14-30(18-20(31)2)25(33)10-5-4-6-13-32-26(34)23-12-11-21(27(35)37-3)17-24(23)29-28(32)36/h7-9,11-12,16-17,20H,4-6,10,13-15,18H2,1-3H3,(H,29,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGJIPAHAMQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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